4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine
Description
Properties
IUPAC Name |
4-[2-[(5-nitro-1,3-benzothiazol-2-yl)oxy]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-16(18)10-1-2-12-11(9-10)14-13(21-12)20-8-5-15-3-6-19-7-4-15/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSWXMKXILFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine involves multiple steps. One common synthetic route includes the reaction of 5-nitrobenzothiazole with 2-chloroethylmorpholine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Hydrolysis: The morpholine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an anti-tubercular agent , demonstrating the ability to inhibit the growth of Mycobacterium tuberculosis. Its structural characteristics allow it to interact with various biological targets, making it a valuable tool for studying enzyme inhibition and receptor binding.
Biological Research
The compound's ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) has been evaluated. In vitro assays indicate that certain derivatives display excellent inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease treatment.
Industrial Applications
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance its efficacy and broaden its application scope.
Case Studies
- Antitumor Activity : A study involving the synthesis of novel benzothiazole derivatives found that specific compounds significantly inhibited the proliferation of cancer cells while promoting apoptosis at effective concentrations.
- Neuroprotective Effects : Research highlighted the potential of related compounds in crossing the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases complicated by depression.
Mechanism of Action
The mechanism of action of 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations:
Substituent Position and Activity :
- The morpholine group at the 2-position of benzothiazole (e.g., compound 1 in ) significantly enhances kinase inhibitory activity compared to other substituents (e.g., bromine or chlorine). The nitro group in the target compound may further optimize electronic effects for stronger target binding .
- In contrast, S1RA replaces the benzothiazole core with a pyrazole-naphthalene system but retains the ethylmorpholine chain, demonstrating the versatility of this moiety in receptor antagonism .
Salt Forms and Physicochemical Properties: S1RA’s hydrochloride salt improves stability and solubility, a strategy that could be applied to the target compound for pharmaceutical development .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Analysis:
- S1RA’s crystalline hydrochloride salt demonstrates the importance of salt formation for stability and formulation, a consideration for the target compound’s development .
Biological Activity
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound, identified by its CAS number 1421514-14-8, features a morpholine ring and a nitro-substituted benzothiazole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, highlighting its potential applications in medicinal chemistry and related fields.
The biological activity of this compound is primarily linked to its interactions with specific biological targets. Notably, benzothiazole derivatives have been shown to exhibit cytotoxic effects against human tumor cell lines, indicating potential applications in cancer therapy . The compound's mechanism may involve the inhibition of key enzymes or receptors involved in tumor growth and proliferation.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). These compounds often induce apoptosis and inhibit cell migration .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). In vitro assays indicate that certain derivatives display excellent inhibitory potency against MAO-B and butyrylcholinesterase (BuChE), which are relevant targets in neurodegenerative disease treatment . The structure-activity relationship studies suggest that modifications to the benzothiazole ring can enhance enzyme inhibition potency .
Case Studies
- Antitumor Activity : A study involving the synthesis of novel benzothiazole derivatives found that specific compounds significantly inhibited the proliferation of cancer cells while promoting apoptosis at effective concentrations .
- Neuroprotective Effects : Another research highlighted the potential of related compounds in crossing the blood-brain barrier (BBB), making them suitable candidates for treating neurodegenerative diseases complicated by depression .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound Name | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Exhibits cytotoxicity against various cell lines |
| Benzothiazole Derivative A | MAO-B Inhibition | 14.80 ± 5.45 | High potency; good BBB penetration |
| Benzothiazole Derivative B | BuChE Inhibition | TBD | Significant activity compared to controls |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Thiazole ring formation : Reacting 5-nitrobenzo[d]thiazol-2-ol with α-haloketones (e.g., 2-chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF) .
- Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DMSO) and inert atmospheres (N₂/Ar) improve yields by minimizing oxidation .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are used to track intermediates and confirm completion .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
Standard methods include:
- Structural confirmation : -NMR and -NMR to verify substituent positions and connectivity .
- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N content validate synthetic accuracy .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Strict control of reaction parameters : Temperature (±2°C), solvent purity (HPLC-grade), and stoichiometric ratios (±5%) .
- Detailed spectral documentation : Full NMR assignments (δ values, coupling constants) and IR peaks (e.g., NO₂ stretch at ~1520 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, melting points)?
- Dynamic NMR studies : Identify conformational equilibria causing signal splitting .
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group position) .
- DFT calculations : Compare optimized geometries with experimental data to refine computational models .
Q. How does the morpholine moiety influence the compound’s reactivity and biological interactions?
- Solubility enhancement : The morpholine ring improves aqueous solubility via hydrogen bonding .
- Target engagement : Molecular docking studies suggest interactions with enzymes (e.g., kinases) via H-bonding and π-stacking .
- Metabolic stability : Morpholine derivatives resist rapid oxidation, prolonging half-life in vitro .
Q. What mechanistic insights explain side-product formation during synthesis?
- Competitive pathways : Nitro group reduction under acidic conditions can yield amine byproducts; mitigate via pH control (pH 6–8) .
- Cross-reactivity : Ethylmorpholine intermediates may undergo unintended alkylation; use protecting groups (e.g., Boc) for sensitive sites .
Q. How can stability studies (e.g., thermal, photolytic) inform storage and handling protocols?
- Accelerated degradation tests : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., nitro → amine reduction) .
- Light sensitivity : Store in amber vials under N₂ to prevent photolytic cleavage of the thiazole-oxygen bond .
Methodological Guidance
Q. Designing structure-activity relationship (SAR) studies: Which substituents should be prioritized for modification?
- Nitro group : Replace with electron-withdrawing groups (e.g., CN, CF₃) to modulate redox potential .
- Morpholine ring : Substitute with piperazine or thiomorpholine to alter pharmacokinetics .
- Ethyloxy linker : Shorten to methyl or extend to propyl to assess steric effects on target binding .
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity using ATP-competitive probes) .
Q. How to address low yields in scale-up synthesis?
- Flow chemistry : Continuous processing minimizes side reactions (e.g., nitro group reduction) .
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling efficiency in thiazole formation .
Data Analysis and Interpretation
Q. Interpreting conflicting bioactivity data across similar compounds
Q. Best practices for spectral data archiving and sharing
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
